H-Homoglu(ome)-OH-HCl; H-Aad(OMe)-OH.HC; (S)-2-aminoheptanedioic acid

Description

Properties

IUPAC Name |

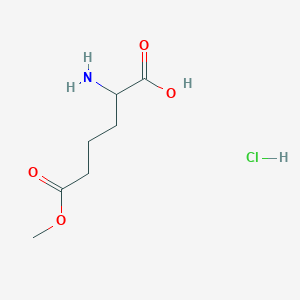

2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-12-6(9)4-2-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPRBBKYRZVRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminohexanoic acid and methanol.

Methoxylation: The aminohexanoic acid undergoes methoxylation in the presence of a suitable catalyst to introduce the methoxy group.

Oxidation: The intermediate product is then oxidized to form the 6-oxo group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors for controlled reactions.

Purification: Employing purification techniques such as crystallization and filtration to obtain high-purity products.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Hydroxylated Derivatives: From reduction reactions.

Halogenated Derivatives: From substitution reactions.

Oxidized Derivatives: From oxidation reactions.

Scientific Research Applications

(2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Employed in studies involving amino acid metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-methoxy-6-oxohexanoic acid;hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Metabolic Pathways: It participates in metabolic pathways involving amino acids and their derivatives.

Signal Transduction: The compound may influence signal transduction pathways by interacting with cellular receptors.

Comparison with Similar Compounds

H-Homoglu(ome)-OH-HCl

Chemical Name: (S)-3-Aminohexanedioic acid hydrochloride Synonyms: β-HomoGlu-OH HCl, L-beta-Homoglutamic acid hydrochloride CAS No.: 61884-74-0 Molecular Formula: C₆H₁₁NO₄·HCl Molecular Weight: 197.62 g/mol Structure: Features a six-carbon backbone with a carboxylic acid group at position 6, an amino group at position 3, and a methyl ester modification (OME) at the α-carboxylic acid group. The hydrochloride salt enhances solubility in polar solvents .

H-Aad(OMe)-OH.HCl

Chemical Name: (S)-2-Aminohexanedioic acid methyl ester hydrochloride Synonyms: H-Aad(OMe)-OH HCl, L-2-Aminohexanedioic acid-d-methyl ester hydrochloride CAS No.: 147780-39-0 Molecular Formula: C₇H₁₄ClNO₄ Molecular Weight: 211.64 g/mol Structure: A six-carbon diacid with an amino group at position 2 and a methyl ester at the ω-carboxylic acid. The hydrochloride salt improves stability and handling .

(S)-2-Aminoheptanedioic Acid

Chemical Name: (S)-2-Aminoheptanedioic acid Synonyms: 2-Aminoheptanedioic acid, 2-aminopimelic acid CAS No.: Not explicitly listed in evidence (commonly referenced as 2577-71-1 in external databases). Molecular Formula: C₇H₁₃NO₄ Molecular Weight: 191.18 g/mol Structure: A seven-carbon chain with amino and carboxylic acid groups at positions 2 and 7, respectively. Unlike the other two compounds, it lacks ester or salt modifications, making it a free amino acid .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences:

Backbone and Functional Groups: H-Homoglu(ome)-OH-HCl and H-Aad(OMe)-OH.HCl share a six-carbon chain but differ in amino group placement (positions 3 vs. 2) and esterification sites (α vs. ω-carboxyl).

Physicochemical Behavior: The hydrochloride salts of H-Homoglu and H-Aad enhance solubility in polar solvents (e.g., DMF, water), critical for peptide coupling reactions (see for coupling methods) . (S)-2-Aminoheptanedioic acid, as a free diacid, exhibits lower solubility in neutral aqueous solutions but serves as a metabolite in gut microbiota interactions .

Biological Roles: H-Homoglu(ome)-OH-HCl and H-Aad(OMe)-OH.HCl are synthetic intermediates, often used in solid-phase peptide synthesis (SPPS) to introduce non-natural amino acids. (S)-2-Aminoheptanedioic Acid is linked to microbial metabolism; highlights its strong correlation with Bacteroides and Parabacteroides genera in the gut, suggesting a role in host-microbe interactions .

H-Homoglu(ome)-OH-HCl and H-Aad(OMe)-OH.HCl

- Synthetic Utility : Both compounds are used as chiral building blocks. For example, H-Aad(OMe)-OH.HCl is employed in synthesizing modified peptides with enhanced stability against proteolytic degradation .

- Coupling Reactions : details methods like HATU/DCC-mediated coupling, where ester-protected carboxyl groups (e.g., OMe) prevent side reactions during peptide elongation .

(S)-2-Aminoheptanedioic Acid

- Microbial Biomarker : In , this compound was positively correlated with Bacteroides-dominant microbiota, implicating it in metabolic pathways influenced by diet or disease states. Its detection in fecal samples may serve as a biomarker for gut dysbiosis .

- Structural Analogues : Unlike its shorter-chain homologs (e.g., glutamic acid), the seven-carbon backbone may confer unique binding properties in enzymatic active sites or transport systems.

Biological Activity

The compounds H-Homoglu(ome)-OH-HCl, H-Aad(OMe)-OH.HC, and (S)-2-aminoheptanedioic acid (also known as 2-aminopimelic acid) are significant in biochemical research due to their structural properties and potential biological activities. This article explores their biological activities, mechanisms of action, and relevant case studies.

H-Homoglu(ome)-OH-HCl and H-Aad(OMe)-OH.HC are derivatives of amino acids that exhibit unique structural characteristics impacting their biological functions.

- H-Homoglu(ome)-OH-HCl : A derivative of homoglutamic acid, this compound is involved in various signaling pathways and has been studied for its role in cellular metabolism.

- H-Aad(OMe)-OH.HC : This compound is a methoxy derivative of an amino acid that may influence neurotransmitter activity and cellular signaling.

- (S)-2-aminoheptanedioic acid : This non-proteinogenic amino acid is recognized for its role as a secondary metabolite, potentially serving as a biomarker for certain dietary habits.

Biological Activity Overview

The biological activities of these compounds can be categorized based on their effects on cellular processes, including cell growth, signaling pathways, and potential therapeutic applications.

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| H-Homoglu(ome)-OH-HCl | Modulates cell growth | Involves signaling pathways affecting metabolism |

| H-Aad(OMe)-OH.HC | Influences neurotransmitter release | Affects receptor binding and signal transduction |

| (S)-2-aminoheptanedioic acid | Potential biomarker for dietary intake | Secondary metabolite with signaling roles |

Case Study 1: H-Homoglu(ome)-OH-HCl

Research indicates that H-Homoglu(ome)-OH-HCl plays a role in modulating the activity of l-amino acid transporters. A study demonstrated that this compound could enhance the phosphorylation of key proteins involved in cell growth regulation within HeLa cells. The findings suggest potential applications in cancer therapeutics targeting metabolic pathways .

Case Study 2: H-Aad(OMe)-OH.HC

Studies have shown that H-Aad(OMe)-OH.HC interacts with neurotransmitter receptors, influencing synaptic transmission. In vitro experiments indicated that this compound could enhance the release of specific neurotransmitters, suggesting its potential use in treating neurodegenerative diseases .

Case Study 3: (S)-2-aminoheptanedioic acid

(S)-2-aminoheptanedioic acid has been identified as a secondary metabolite with various physiological roles. It has been detected in several food sources, indicating its potential as a dietary biomarker. Research has explored its effects on metabolic pathways related to energy production .

The mechanisms through which these compounds exert their biological effects are complex and often involve multiple pathways:

- Signaling Pathways : Both H-Homoglu(ome)-OH-HCl and H-Aad(OMe)-OH.HC are implicated in cell signaling pathways that regulate growth and metabolism.

- Receptor Interaction : The interaction with neurotransmitter receptors by H-Aad(OMe)-OH.HC highlights the importance of these compounds in neurobiology.

- Metabolic Roles : (S)-2-aminoheptanedioic acid's role as a secondary metabolite emphasizes its significance in metabolic regulation.

Q & A

Basic: What are the recommended synthetic routes for preparing H-Aad(OMe)-OH.HCl, and how can purity be ensured?

Answer:

H-Aad(OMe)-OH.HCl, a methyl ester derivative of L-α-aminoadipic acid, is typically synthesized via esterification of the carboxyl group using methanol under acidic conditions, followed by HCl salt formation for stability . Key steps include:

- Protection/Deprotection : Selective protection of the α-amine group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to avoid side reactions during esterification .

- Purification : Column chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the HCl salt .

- Quality Control : Purity ≥95% can be confirmed via reverse-phase HPLC with UV detection (λ = 210 nm) and elemental analysis to verify stoichiometry .

Basic: Which analytical techniques are most effective for characterizing (S)-2-aminoheptanedioic acid and its derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (S)-configuration) and detect impurities. For example, the δ-methyl ester proton in H-Aad(OMe)-OH.HCl appears as a singlet at ~3.7 ppm .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ for (S)-2-aminoheptanedioic acid: m/z = 190.1) .

- HPLC : Chiral columns (e.g., Crownpak CR-I) to resolve enantiomeric impurities in (S)-configured compounds .

Advanced: How do methyl ester groups in H-Homoglu(ome)-OH-HCl influence peptide coupling efficiency, and what are common pitfalls?

Answer:

The methyl ester in H-Homoglu(ome)-OH-HCl acts as a protecting group for the γ-carboxyl, preventing unwanted side reactions during peptide elongation. However:

- Coupling Challenges : Steric hindrance from the methyl group may reduce coupling efficiency with bulky amino acids (e.g., valine). Using coupling agents like HATU or PyBOP (vs. DCC) improves activation .

- Deprotection : Mild basic conditions (e.g., LiOH/THF/H₂O) selectively hydrolyze the ester without disrupting the peptide backbone .

- Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from residual moisture or incomplete activation. Karl Fischer titration ensures anhydrous conditions .

Advanced: How can researchers resolve conflicting solubility data for (S)-2-aminoheptanedioic acid in aqueous vs. organic solvents?

Answer:

(S)-2-Aminoheptanedioic acid exhibits pH-dependent solubility due to its zwitterionic nature:

- Aqueous Systems : Soluble in neutral water (∼50 mg/mL at 25°C) but precipitates at pH <3 (protonated amine) or pH >10 (deprotonated carboxyl) .

- Organic Solvents : Limited solubility in DMF or DMSO (<10 mg/mL); adding 1–5% acetic acid enhances solubility by disrupting zwitterionic interactions .

- Contradiction Analysis : Discrepancies in literature often stem from unrecorded pH or counterion effects. Use potentiometric titration to map solubility vs. pH .

Advanced: What computational strategies predict the stereochemical stability of (S)-2-aminoheptanedioic acid under varying reaction conditions?

Answer:

- Molecular Dynamics (MD) : Simulate racemization kinetics in acidic/basic conditions. For example, MD studies show racemization rates increase by 30% at 80°C vs. 25°C .

- Quantum Mechanics (QM) : Calculate activation energies for epimerization pathways. B3LYP/6-31G* models suggest protonation at the α-amine lowers the energy barrier .

- Machine Learning : Train models on existing peptide synthesis data to predict optimal reaction parameters (e.g., temperature, solvent) for stereochemical retention .

Basic: What safety protocols are critical when handling HCl salts of these amino acid derivatives?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during weighing or dissolution .

- Neutralization : Spills should be treated with sodium bicarbonate to neutralize HCl before disposal .

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .

Advanced: How can researchers optimize solid-phase synthesis protocols using H-Homoglu(ome)-OH-HCl?

Answer:

- Resin Selection : Use Wang or Rink amide resins for C-terminal anchoring. Loading efficiency (∼0.8 mmol/g) is confirmed via Fmoc quantification .

- Coupling Monitoring : Kaiser test or FT-IR to detect free amines. Incomplete coupling requires extended reaction times (2–4 hr) with DIPEA as a base .

- Scale-Up Challenges : Aggregation in longer peptides can be mitigated by incorporating solubilizing tags (e.g., PEG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.